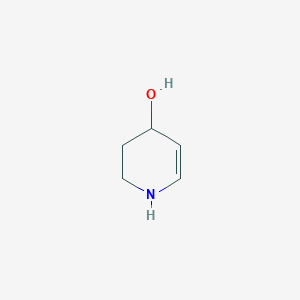
1,2,3,4-Tetrahydropyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydropyridin-4-ol is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
1,2,3,4-Tetrahydropyridin-4-ol exhibits several pharmacological properties that make it a candidate for therapeutic applications:
- Neuroprotective Effects : Research indicates that derivatives of tetrahydropyridine compounds can modulate neurotransmitter systems, which may help in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The neuroprotective effects are attributed to their ability to interact with dopamine receptors and inhibit neurotoxic pathways .
- Anticancer Activity : Recent studies have demonstrated that certain tetrahydropyridin derivatives exhibit significant antiproliferative activity against cancer cell lines. For instance, a fluorinated derivative of tetrahydropyridin-4-ol showed notable activity against human hepatocellular carcinoma cells by inducing G0/G1 cell cycle arrest and apoptosis through caspase activation .
Pharmacology
The pharmacological applications of this compound include:
- Binding Affinity Studies : The compound is used to investigate its binding affinities at various biological targets. Its structural similarities to other biologically active molecules allow it to serve as a scaffold for drug design targeting specific receptors .
- Antibacterial Properties : Tetrahydropyridin derivatives have demonstrated effectiveness against various bacterial strains, indicating their potential use as antibacterial agents .
Chemical Biology
In chemical biology, this compound serves as a valuable probe for studying biological mechanisms:
- Mechanistic Studies : The compound is utilized in research to elucidate the mechanisms of action of related compounds and their effects on biological systems. This includes studying interactions with specific enzymes and proteins involved in cellular signaling pathways.
Industrial Applications
The industrial applications of this compound are emerging:
- Synthesis of Advanced Materials : The compound can be used as an intermediate in the synthesis of advanced materials and pharmaceuticals due to its unique structural properties and reactivity.
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
Analyse Des Réactions Chimiques
Key Chemical Reactions
2.1 Nucleophilic Substitution
The hydroxyl group (-OH) at position 4 acts as a nucleophile, enabling reactions such as esterification or acylation. For example, esterification with acetyl chloride under basic conditions forms acetylated derivatives.
2.2 Oxidation
1,2,3,4-Tetrahydropyridin-4-ol undergoes oxidation to form pyridine derivatives. For instance, treatment with t-butyl hypochlorite and triethylamine dehydrogenates the compound to dihydropyridines, which further oxidize to pyridines .
2.3 Condensation Reactions
The compound participates in Maillard reactions with amino acids (e.g., proline) and reducing sugars (e.g., 1,3-dihydroxyacetone) to form flavor components like 6-acetyl-1,2,3,4-tetrahydropyridine. Sodium bisulfite stabilizes intermediates and enhances yields .
2.4 Fluorination
Fluorinated derivatives (e.g., 3,3-difluoro-2,2-dimethyl-1,6-diphenyl-5-tosyl-1,2,3,6-tetrahydropyridin-4-ol) exhibit biological activity. Synthesis involves introducing fluorine atoms via electrophilic substitution or nucleophilic aromatic substitution .
Reaction Mechanisms
3.1 Maillard Reaction Pathway
In the proline/1,3-dihydroxyacetone system, the formation of 6-acetyl-1,2,3,4-tetrahydropyridine proceeds via condensation, cyclization, and stabilization by sodium bisulfite. Side products like 5-acetyl-6-methyl-2,3-dihydro-1H-pyrrolizine form through alternative cyclization routes .
3.2 Oxidative Dehydrogenation
The conversion of 4-methylenepiperidine to tetrahydropyridinone involves Johnson oxidation (OsO₄/NaIO₄), followed by Wittig reactions to introduce α,β-unsaturated esters. These intermediates oxidize to pyridines under aerobic conditions .
Data Tables
Table 1: Synthesis Methods Comparison
Table 2: Reaction Conditions and Outcomes
Propriétés
Formule moléculaire |
C5H9NO |
|---|---|
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydropyridin-4-ol |
InChI |
InChI=1S/C5H9NO/c7-5-1-3-6-4-2-5/h1,3,5-7H,2,4H2 |
Clé InChI |
FGTYPPVXKJSFPR-UHFFFAOYSA-N |
SMILES canonique |
C1CNC=CC1O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













